molecular formula C29H32NO7P B1334002 Fmoc-4-diethylphosphomethyl-D-phenylalanine CAS No. 215600-05-8

Fmoc-4-diethylphosphomethyl-D-phenylalanine

Cat. No.: B1334002
CAS No.: 215600-05-8
M. Wt: 537.5 g/mol
InChI Key: CCLWUICKUOJJQS-HHHXNRCGSA-N
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Description

Fmoc-4-diethylphosphomethyl-D-phenylalanine is a chemical compound with the CAS Number: 215600-05-8. Its molecular weight is 537.55 and its IUPAC name is (2R)-3-{4-[(diethoxyphosphoryl)methyl]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . It is typically stored at 0-8°C and appears as a white amorphous powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C29H32NO7P/c1-3-36-38(34,37-4-2)19-21-15-13-20(14-16-21)17-27(28(31)32)30-29(33)35-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-16,26-27H,3-4,17-19H2,1-2H3,(H,30,33)(H,31,32)/t27-/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 537.55 . It is a white amorphous powder . It is stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis and Solid-Phase Peptide Synthesis

A study by Baczko et al. (1996) describes a new synthesis method for N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under different phosphonate forms, suitable for solid-phase peptide synthesis. This synthesis method is significant as it provides a stable analog of O-phosphotyrosine and has applications in preparing isomers of specific peptides, highlighting its utility in peptide research (Baczko et al., 1996).

Mimetics for Signal Transduction Studies

Yao et al. (1999) synthesized N-Fmoc 4-carboxydifluoromethyl-phenylalanine, an analog of Fmoc-4-diethylphosphomethyl-D-phenylalanine, as a phosphotyrosyl mimetic. This compound has potential applications in studying various signal transduction pathways, including SH2 and PTP domains and protein-tyrosine phosphatases, highlighting its significance in biomedical research (Yao et al., 1999).

Peptide Mimetics and Enzymatic Resolution

The enzymatic resolution of certain amino acid derivatives, including those related to this compound, was investigated by Baczko et al. (1996). This study's insights are valuable for the synthesis of peptide mimetics and understanding the enzymatic behavior of such compounds (Baczko et al., 1996).

Antibacterial Composite Materials

Research by Schnaider et al. (2019) explores the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, a derivative of this compound. This study underscores the potential use of such compounds in creating antibacterial composite materials for biomedical applications (Schnaider et al., 2019).

Self-assembly and Hydrogelation

Ryan et al. (2010) discuss the self-assembly and hydrogelation properties of Fmoc-protected aromatic amino acids, including derivatives of this compound. This research provides insights into the electronic and steric roles of the benzyl side-chain in such processes, which are crucial for designing small molecule hydrogelators (Ryan et al., 2010).

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(2R)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32NO7P/c1-3-36-38(34,37-4-2)19-21-15-13-20(14-16-21)17-27(28(31)32)30-29(33)35-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-16,26-27H,3-4,17-19H2,1-2H3,(H,30,33)(H,31,32)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLWUICKUOJJQS-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373245
Record name Fmoc-4-diethylphosphomethyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215600-05-8
Record name Fmoc-4-diethylphosphomethyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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